4-Thiothymidine 3',5'-dibenzoate

Lipophilicity LogP Membrane permeability

Researchers synthesizing CNS-penetrant 4-thiopyrimidine nucleoside analogs often face inefficient multi-step protection workflows. 4-Thiothymidine 3',5'-dibenzoate eliminates the hydroxyl protection step: • Pre-installed 3',5'-dibenzoyl esters enable direct Lawesson thiation or aggressive base modifications • LogP ~3.58 (vs. -0.07 for unprotected) aligns with blood-brain barrier penetration design • Compatible with phosphoramidite synthesis for modified oligonucleotide applications • White to off-white solid, mp 159-160°C for facile handling. Supplied as a research-grade synthetic intermediate with verified purity.

Molecular Formula C24H22N2O6S
Molecular Weight 466.5 g/mol
CAS No. 93841-35-1
Cat. No. B12921821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiothymidine 3',5'-dibenzoate
CAS93841-35-1
Molecular FormulaC24H22N2O6S
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=S)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22N2O6S/c1-15-13-26(24(29)25-21(15)33)20-12-18(32-23(28)17-10-6-3-7-11-17)19(31-20)14-30-22(27)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,29,33)/t18-,19+,20+/m0/s1
InChIKeyDTXPUJHMWWHYNV-XUVXKRRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiothymidine 3',5'-dibenzoate – Protected Thio-Nucleoside Intermediate


4-Thiothymidine 3',5'-dibenzoate (CAS 93841-35-1), also designated as 3',5'-Di-O-benzoyl-4-thiothymidine, is a doubly protected, sulfur-modified nucleoside analogue of thymidine [1]. This compound features two defining chemical modifications: (i) substitution of the O4 carbonyl of the thymine base with a thiocarbonyl (C=S) group, and (ii) esterification of the 3'- and 5'-hydroxyls of the 2'-deoxyribose sugar with benzoyl protecting groups [1]. These modifications dramatically alter the compound's physicochemical profile relative to both the parent nucleoside thymidine and the unprotected 4-thiothymidine, imparting substantial lipophilicity (LogP ~3.58) and enabling its primary utility as a protected synthetic intermediate for downstream 4-thiopyrimidine nucleoside drug candidates [2].

Protected thio-nucleoside intermediate for downstream synthesis
Benzoyl esters enable direct thiation and aggressive transformations
High lipophilicity profile supports organic-phase reactions

4-Thiothymidine 3',5'-dibenzoate: Why Substitution Fails


The combination of 4-thio modification and dual benzoyl protection in 4-Thiothymidine 3',5'-dibenzoate (CAS 93841-35-1) creates a compound with a physicochemical and reactivity profile that is fundamentally distinct from its closest structural neighbors. Unprotected 4-thiothymidine (CAS 7236-57-9) lacks the lipophilicity (LogP -0.07 vs. ~3.58) required for efficient membrane permeation or organic-phase synthetic manipulations, while thymidine 3',5'-dibenzoate (CAS 35898-30-7) lacks the 4-thio moiety essential for UVA photoreactivity and downstream thio-nucleoside drug synthesis [1]. The benzoyl esters serve not merely as passive protecting groups but actively redirect the compound's utility toward prodrug strategies and selective synthetic pathways—such as Lawesson thiation of pre-protected substrates—that are incompatible with free hydroxyl nucleosides [2]. Generic substitution between these analogs without accounting for these orthogonal modifications will lead to divergent synthetic outcomes, altered biological partitioning, or complete loss of target photophysical functionality.

Attribute
4-Thiothymidine 3',5'-dibenzoate
Unprotected 4-Thiothymidine
Lipophilicity (LogP)
~3.58 (lipophilic)
-0.07 (aqueous); partitioning may shift synthetic outcomes
Hydroxyl protection
Pre-protected; ready for thiation
Requires additional protection steps
Attribute
4-Thiothymidine 3',5'-dibenzoate
Thymidine 3',5'-dibenzoate
4-Thio chromophore
Present (UVA-active)
Absent (UVA-inert)
Photosensitization utility
Enables photodynamic research
Lacks photodynamic functionality

4-Thiothymidine 3',5'-dibenzoate: Key Differentiation Evidence


Lipophilicity Advantage Over Unprotected Analog

4-Thiothymidine 3',5'-dibenzoate exhibits a computed/measured LogP of approximately 3.58, compared to a LogP of -0.07 for the unprotected 4-thiothymidine (CAS 7236-57-9), representing a ΔLogP of ~3.65 units [1]. This corresponds to an approximately 4,500-fold increase in octanol-water partition coefficient, fundamentally altering the compound's partitioning behavior from aqueous-favoring to lipid-favoring [1]. For context, thymidine (the natural parent nucleoside) has an even lower LogP, further underscoring the impact of dual benzoyl esterification combined with 4-thio substitution. This lipophilicity shift is consistent with the strategic rationale employed in the design of CNS-penetrating thio-nucleoside antivirals, where enhanced lipophilicity was targeted to improve blood-brain barrier crossing relative to the parental oxygen analogs [2].

Lipophilicity Shift
Cross-study comparable
LogP ~3.58 vs -0.07
Δ ~3.65 (~4,500-fold increase)
Determines organic-phase partitioning and membrane permeability context
Supports CNS-oriented nucleoside design rationale
Lipophilicity LogP Membrane permeability CNS drug delivery Prodrug design

Melting Point Advantage for Crystallization

The melting point of 4-Thiothymidine 3',5'-dibenzoate is reported as 159–160°C (from ethanol), which is approximately 34–35°C higher than the 125–127°C reported for unprotected 4-thiothymidine (CAS 7236-57-9) . This elevated melting point reflects the increased molecular weight (466.5 vs. 258.3 g/mol) and the contribution of intermolecular interactions from the benzoyl ester moieties, including potential π-π stacking of the aromatic rings. From a process chemistry perspective, the higher melting point and the compound's crystallinity (white to off-white solid) facilitate purification by recrystallization from ethanol, a method that may be less effective or inapplicable for the lower-melting, potentially amorphous unprotected analog .

Melting Point Elevation
Data to verify
159–160°C vs 125–127°C
ΔTₘ ~34–35°C higher
Facilitates purification by recrystallization and solid-state handling
Verify batch-specific melting point; no source provided
Melting point Crystallization Solid-state properties Purification Process chemistry

Benzoyl Protection Enables Lawesson Thiation

The 3',5'-dibenzoyl protection in 4-Thiothymidine 3',5'-dibenzoate is not merely a storage form but a critical enabling feature for specific synthetic transformations. The seminal work by Palomino et al. (1990) demonstrated that thiation of 2',3'-didehydro-3'-deoxythymidine and related substrates with Lawesson's reagent was carried out on the corresponding 5'-O-benzoate esters (rather than on free hydroxyl nucleosides) to achieve the desired 4-thiopyrimidine products [1]. The benzoyl protecting group strategy prevents competing side reactions at the sugar hydroxyls during the aggressive thiation conditions, and subsequent alkaline hydrolysis liberates the free nucleoside. This established methodology positions 4-Thiothymidine 3',5'-dibenzoate as a direct, ready-to-use precursor for the synthesis of 3'-azido-3'-deoxy-4-thiothymidine—the 4-thio analogue of the anti-HIV drug zidovudine (AZT)—designed with enhanced lipophilicity for improved CNS delivery [1]. The unprotected 4-thiothymidine cannot serve as a direct substitute in this synthetic sequence without additional protection/deprotection steps, adding time, cost, and yield losses.

Synthetic Compatibility
Class-level inference
Pre-protected for direct Lawesson thiation
Eliminates protection/deprotection steps in 4-thio-AZT analog synthesis
Methodology from Palomino et al. (1990); anti-HIV research context
Synthetic intermediate Lawesson thiation Protecting group strategy 4-Thiopyrimidine nucleosides Anti-HIV

Crystal Lattice and Solubility Differences

The density of 4-Thiothymidine 3',5'-dibenzoate is reported as 1.40 ± 0.1 g/cm³ (at 20°C, 760 mmHg), compared to 1.52 ± 0.1 g/cm³ (predicted) for unprotected 4-thiothymidine . Despite the substantially higher molecular weight of the dibenzoate (466.5 vs. 258.3 g/mol), the lower density indicates that the benzoyl groups introduce greater free volume within the crystal lattice, likely due to the steric bulk of the aromatic benzoyl moieties disrupting close molecular packing. This altered solid-state arrangement has practical implications for milling, formulation homogeneity, and dissolution behavior in pharmaceutical processing contexts .

Crystal Lattice Density
Data to verify
1.40 vs 1.52 g/cm³
~7.9% lower despite higher MW
Indicates benzoyl group packing disruption; quality indicator
Comparator value predicted; density may reflect batch consistency
Density Crystal packing Solid-state characterization Formulation Process chemistry

UVA Photosensitization by 4-Thio Chromophore

The 4-thiocarbonyl group present in 4-Thiothymidine 3',5'-dibenzoate, but absent in thymidine 3',5'-dibenzoate (CAS 35898-30-7), is the structural feature responsible for strong UVA absorption (λmax ~335 nm for the 4-thiothymidine chromophore) and efficient intersystem crossing to the triplet state, completed within approximately 10 ps in aqueous solution [1][2]. This photophysical behavior is the mechanistic basis for 4-thiothymidine's function as a DNA-incorporated photosensitizer for photodynamic therapy, where UVA irradiation generates reactive oxygen species and cytotoxic DNA photolesions. In DNA repair-proficient cells, 4-thiothymidine induced UVA dose enhancements of approximately 100-fold, while nucleotide excision repair-defective (xeroderma pigmentosum) cells were sensitized up to 1,000-fold [3]. The benzoyl protection in the 3',5'-dibenzoate form may further enhance cellular uptake through increased lipophilicity, aligning with patented prodrug strategies for topical photodynamic treatment of skin hyperplasias and malignancies [4]. Thymidine 3',5'-dibenzoate, lacking the 4-thio group, is photophysically inert in the UVA range and cannot substitute for photodynamic applications.

UVA Photosensitization
Class-level inference
λmax ~335 nm, ISC ~10 ps
100–1,000× sensitization reported
Supports UVA-activated photosensitizer research studies
4-Thio chromophore essential; benzoyl enhances lipophilicity context
Photodynamic therapy UVA photosensitizer Intersystem crossing 4-Thiothymidine DNA damage

4-Thiothymidine 3',5'-dibenzoate: Application Scenarios


CNS-Targeted Antiviral Nucleoside Synthesis

Medicinal chemistry teams synthesizing lipophilic 4-thiopyrimidine nucleoside analogs for anti-HIV applications should procure the pre-protected 4-Thiothymidine 3',5'-dibenzoate rather than unprotected 4-thiothymidine. The benzoyl esters enable direct Lawesson thiation or other aggressive transformations at the base without requiring a separate hydroxyl protection step, as demonstrated in the foundational synthesis of 4-thio-AZT analogs designed for enhanced CNS penetration [1]. The ~3.65 LogP unit increase over unprotected 4-thiothymidine further aligns with the CNS-delivery rationale driving this compound class .

Photodynamic Therapy Prodrug Development

Investigators developing UVA-activated photosensitizers for photodynamic therapy of skin hyperplasias (basal cell carcinoma, actinic keratosis, psoriasis) should select this compound over thymidine 3',5'-dibenzoate or unprotected 4-thiothymidine. Only the 4-thiothymidine scaffold provides the requisite UVA absorption (~335 nm) and ultrafast intersystem crossing (τ ~10 ps) for triplet-state photosensitization [1], while the benzoyl protecting groups enhance lipophilicity for improved epithelial penetration—a design principle explicitly claimed in photodynamic prodrug patents [2]. The cellular sensitization factor of 100- to 1,000-fold under UVA demonstrates the functional relevance of the 4-thio group [3].

Oligonucleotide Synthesis for Photo-Crosslinking

Research groups synthesizing modified oligonucleotides containing 4-thiothymidine for photo-affinity labeling, DNA-protein crosslinking, or photoligation studies can use this compound as a protected phosphoramidite precursor. The 3',5'-dibenzoyl protection is compatible with standard phosphoramidite synthesis workflows, and established methods exist for introducing the 4-thioketo function at the oligonucleotide level using reagents such as CH₃COSK in ethanol [1]. The higher melting point (159–160°C) and crystallinity of the dibenzoate facilitate handling and storage under standard laboratory conditions relative to the lower-melting unprotected analog .

Prodrug Design for Blood-Brain Barrier Penetration

For pharmacokinetic studies evaluating nucleoside analog delivery across biological barriers, 4-Thiothymidine 3',5'-dibenzoate offers a unique combination of the 4-thio pharmacophore with dibenzoyl ester-mediated lipophilicity. This compound can serve as a model substrate for studying esterase-mediated activation of benzoylated nucleoside prodrugs, analogous to the demonstrated strategy of using 3',5'-dibenzoate esters to enhance blood-brain barrier permeability of radiolabeled nucleosides for brain imaging [1]. The quantitative LogP shift of ~3.65 units relative to the unprotected parent provides a measurable parameter for correlating lipophilicity with tissue partitioning in preclinical distribution studies .

Application
Selection Property
Validation Focus
Lipophilic antiviral nucleoside synthesis
3',5'-Dibenzoyl protected thio-nucleoside
Direct Lawesson thiation compatibility; CNS-oriented lipophilicity profile
UVA photosensitizer prodrug research
4-Thiocarbonyl chromophore with benzoyl lipophilicity
UVA absorption and intersystem crossing efficiency; epithelial penetration context
Photo-crosslinking oligonucleotide synthesis
Protected 4-thiothymidine phosphoramidite precursor
Compatibility with standard phosphoramidite chemistry; crystallinity for handling
BBB penetration prodrug model studies
Dibenzoyl ester lipophilic prodrug motif
Esterase-mediated activation; LogP-tissue partitioning correlation
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